molecular formula C16H12FN3O2S B5565025 N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B5565025
M. Wt: 329.4 g/mol
InChI Key: ZJBKSYNSMCSSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, also known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPTA is a pyridazine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Fluorinating Agents

Research has explored compounds with structures similar to N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide for their potential as site-selective electrophilic fluorinating agents. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] demonstrates the ability to fluorinate various substrates under mild conditions, indicating the utility of such compounds in organic synthesis and potentially in the modification of pharmaceutical compounds to improve their properties (Banks et al., 1996).

Metabolic Stability Enhancement

The structural motif present in N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is investigated for its role in improving the metabolic stability of pharmaceutical compounds. A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified derivatives that underwent minimal metabolic deacetylation, suggesting a path toward the development of more stable therapeutic agents (Stec et al., 2011).

Inhibitors Development

Compounds structurally related to N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide have been explored for their potential as inhibitors against various biological targets. For example, studies have shown the development of potent thrombin inhibitors, highlighting the importance of the fluorophenylacetamide moiety in enhancing biological activity (Lee et al., 2007). Additionally, research into the translocator protein (18 kDa) identified selective ligands within this chemical class, demonstrating potential applications in imaging and diagnostic processes (Dollé et al., 2008).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBKSYNSMCSSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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